{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Description
The compound {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate (CAS 1255717-30-6) is a trifluoroacetate salt of a 1,2,4-oxadiazole derivative bearing a 2-pyridinyl substituent at the 3-position and an aminomethyl group at the 5-position. Its molecular formula is C₁₀H₉F₃N₄O₃, with a molecular weight of 290.20 . This compound is typically utilized in pharmaceutical and agrochemical research due to the oxadiazole scaffold’s versatility in hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;3-2(4,5)1(6)7/h1-4H,5,9H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWULRQWTYKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-30-6 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(2-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Amine Group: The amine group is incorporated via nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinyl Positional Isomers
a. 4-Pyridinyl Analog
A closely related compound, N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (CAS 1262774-62-8), features a 4-pyridinyl group instead of 2-pyridinyl. Its molecular formula (C₁₃H₁₂F₆N₄O₅ ) and higher molecular weight (418.25 ) reflect the additional trifluoroacetate counterion. This positional isomerism may alter solubility and receptor-binding specificity due to differences in electronic distribution and steric hindrance .
b. 3-Pyridinyl Derivatives
highlights analogs such as (1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate (CAS 876710-85-9) and (2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate (CAS 915924-57-1).
Alkyl Chain Modifications
a. Ethyl vs. Methyl Substituents
Replacing the methyl group in the parent compound with an ethyl chain, as in {2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate (), increases hydrophobicity. For example, {1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate (CAS 1262774-59-3) has a molecular weight of 304 and a LogP of -0.34 , suggesting slightly improved lipid solubility compared to the methyl analog.
b. Branched Alkyl Chains
Counterion and Salt Forms
The parent compound’s trifluoroacetate counterion contrasts with hydrochloride salts seen in analogs such as [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS 1559062-03-1). Trifluoroacetate salts generally offer higher solubility in polar solvents, whereas hydrochloride salts may exhibit better crystallinity .
Research Implications
- Solubility and Bioavailability : The trifluoroacetate counterion in the parent compound enhances aqueous solubility, critical for in vitro assays . Ethyl-chain analogs (e.g., CAS 1262774-59-3) balance solubility and membrane permeability .
- Target Selectivity : 2-Pyridinyl derivatives may favor interactions with enzymes like kinases, whereas 3- or 4-pyridinyl isomers could target receptors such as nicotinic acetylcholine receptors .
- Metabolic Stability : Bulkier substituents (e.g., isopropyl) in analogs like those in may reduce cytochrome P450-mediated degradation .
Biological Activity
The compound {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate (CAS No. 1255717-30-6) is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₉F₃N₄O₃
- Molecular Weight : 290.20 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Should be stored in a cool, dry place away from light.
Mechanisms of Biological Activity
The biological activity of oxadiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets. Notably:
- Inhibition of Protein Kinases : Compounds containing the oxadiazole moiety have shown potential as inhibitors of protein kinases such as p38 MAPK. This inhibition can lead to reduced proliferation in cancer cells .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Cytotoxic Effects : Studies have indicated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .
Case Study 1: Inhibition of p38 MAPK
A study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds structurally related to this compound exhibit promising inhibitory activity against p38 MAPK. The most potent derivatives showed IC₅₀ values in the low micromolar range, indicating strong potential for therapeutic applications in inflammatory diseases and cancer .
Case Study 2: Antimicrobial Properties
Research has revealed that some oxadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions. This positions compounds like this compound as candidates for developing new antibiotics .
Data Tables
| Compound Name | Biological Activity | IC₅₀ (μM) | Target |
|---|---|---|---|
| This compound | p38 MAPK Inhibitor | 0.9 | Kinase |
| Other Oxadiazole Derivative | Antimicrobial | 10 | Bacterial Cell Wall Synthesis |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
